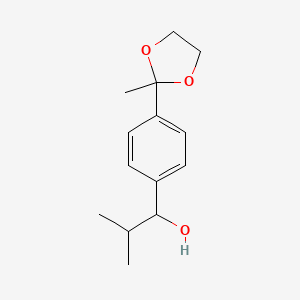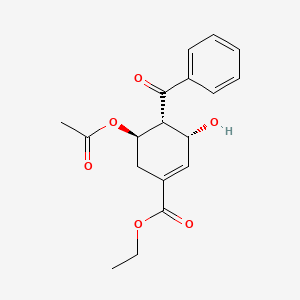
(3R,4R,5R)-Ethyl 5-Acetoxy-4-benzoyl-3-hydroxycyclohex-1-enecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4R,5R)-Ethyl 5-Acetoxy-4-benzoyl-3-hydroxycyclohex-1-enecarboxylate is a complex organic compound characterized by its unique stereochemistry and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5R)-Ethyl 5-Acetoxy-4-benzoyl-3-hydroxycyclohex-1-enecarboxylate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the benzoyl group: This step often involves Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Hydroxylation and acetoxylation: These steps introduce the hydroxy and acetoxy groups, respectively, using reagents like acetic anhydride and a base for acetoxylation, and an oxidizing agent for hydroxylation.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
(3R,4R,5R)-Ethyl 5-Acetoxy-4-benzoyl-3-hydroxycyclohex-1-enecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The acetoxy group can be substituted with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMSO, and acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Amines, thiols, and bases like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of amine or thiol derivatives.
科学研究应用
(3R,4R,5R)-Ethyl 5-Acetoxy-4-benzoyl-3-hydroxycyclohex-1-enecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of (3R,4R,5R)-Ethyl 5-Acetoxy-4-benzoyl-3-hydroxycyclohex-1-enecarboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. For example, the hydroxy and acetoxy groups may participate in hydrogen bonding with active sites of enzymes, altering their activity.
相似化合物的比较
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: Similar in having an ethyl ester group but differs in the core structure and functional groups.
Bromomethyl methyl ether: Shares the ether functional group but has a different overall structure and reactivity.
Uniqueness
(3R,4R,5R)-Ethyl 5-Acetoxy-4-benzoyl-3-hydroxycyclohex-1-enecarboxylate is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C18H20O6 |
|---|---|
分子量 |
332.3 g/mol |
IUPAC 名称 |
ethyl (3R,4R,5R)-5-acetyloxy-4-benzoyl-3-hydroxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C18H20O6/c1-3-23-18(22)13-9-14(20)16(15(10-13)24-11(2)19)17(21)12-7-5-4-6-8-12/h4-9,14-16,20H,3,10H2,1-2H3/t14-,15-,16-/m1/s1 |
InChI 键 |
XHHYOKQGMVAEFQ-BZUAXINKSA-N |
手性 SMILES |
CCOC(=O)C1=C[C@H]([C@H]([C@@H](C1)OC(=O)C)C(=O)C2=CC=CC=C2)O |
规范 SMILES |
CCOC(=O)C1=CC(C(C(C1)OC(=O)C)C(=O)C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


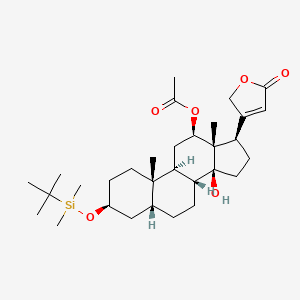
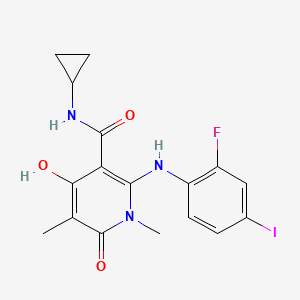

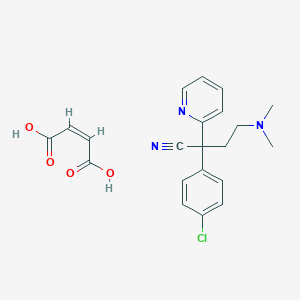
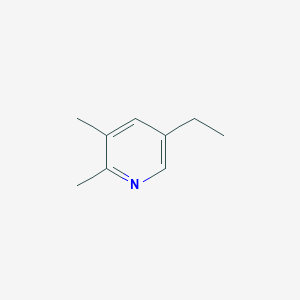
![N'-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide](/img/structure/B13856735.png)
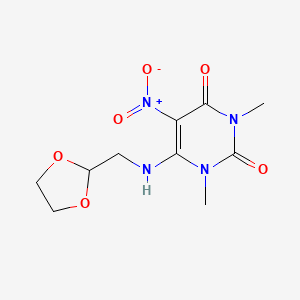
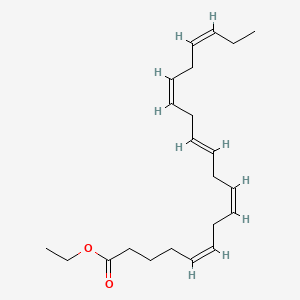
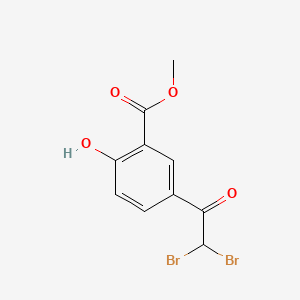


![[(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate](/img/structure/B13856774.png)
